molecular formula C11H6F2N4 B12348401 8-(2,3-Difluorophenyl)-1H-purine CAS No. 878287-57-1

8-(2,3-Difluorophenyl)-1H-purine

Cat. No.: B12348401
CAS No.: 878287-57-1
M. Wt: 232.19 g/mol
InChI Key: BQXUVRWLGFOBOW-UHFFFAOYSA-N
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Description

8-(2,3-Difluorophenyl)-1H-purine is a synthetic purine derivative designed for biochemical and pharmacological research. Purine-based scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities and presence in many enzyme cofactors . Researchers can utilize this compound as a key building block or core scaffold for the synthesis of more complex molecules targeting various disease pathways. The specific structure, featuring a purine system substituted at the 8-position with a 2,3-difluorophenyl group, suggests potential for investigations into structure-activity relationships (SAR) . Potential research applications could include, but are not limited to, the exploration of inhibitors for enzymes like kinases or dihydrofolate reductase (DHFR), or as a ligand for purinergic receptors . The mechanism of action would be highly dependent on the specific final derivative or target system under investigation. This product is provided as a characterizable solid for in-vitro research use. Researchers are responsible for determining the suitability of this compound for their specific experimental applications. 8-(2,3-Difluorophenyl)-1H-purine is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or personal use.

Properties

CAS No.

878287-57-1

Molecular Formula

C11H6F2N4

Molecular Weight

232.19 g/mol

IUPAC Name

8-(2,3-difluorophenyl)-7H-purine

InChI

InChI=1S/C11H6F2N4/c12-7-3-1-2-6(9(7)13)10-16-8-4-14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17)

InChI Key

BQXUVRWLGFOBOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC3=NC=NC=C3N2

Origin of Product

United States

Preparation Methods

Direct Coupling via Halogenated Purine Intermediates

The most widely reported method involves bromination of purine at the 8-position, followed by cross-coupling with a 2,3-difluorophenyl moiety. Key steps include:

  • Bromination at C-8 :
    Purine or its protected derivatives undergo regioselective bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in aprotic solvents (e.g., dichloromethane or acetonitrile). Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) enhance reactivity. For example:
    $$
    \text{Purine} + \text{DBDMH} \xrightarrow{\text{CH}2\text{Cl}2, \text{TMSOTf}} 8\text{-Bromopurine} \quad
    $$

  • Suzuki-Miyaura Coupling :
    The 8-bromopurine intermediate reacts with 2,3-difluorophenylboronic acid under palladium catalysis. Tris(dibenzylideneacetone)dipalladium [Pd$$2$$(dba)$$3$$] with BrettPhos ligand in a toluene/ethanol/water system achieves near-quantitative conversion. Typical conditions:

    • Catalyst: Pd$$2$$(dba)$$3$$ (2 mol%)
    • Ligand: BrettPhos (4 mol%)
    • Base: K$$2$$CO$$3$$
    • Solvent: Toluene/EtOH/H$$_2$$O (3:1:1)
    • Yield: 91–98%

Alkylation and Cyclocondensation

An alternative route constructs the purine ring de novo with pre-installed aryl groups:

  • Cyclocondensation of Pyrimidine Precursors :
    4,5-Diaminopyrimidine derivatives react with 2,3-difluorobenzaldehyde in acidic conditions to form the imidazole ring, followed by cyclization. For instance:
    $$
    \text{4,5-Diaminopyrimidine} + \text{2,3-Difluorobenzaldehyde} \xrightarrow{\text{HCl, EtOH}} 8\text{-(2,3-Difluorophenyl)-1H-purine} \quad
    $$
    This method avoids halogenation but requires stringent control of stoichiometry to prevent side reactions.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO accelerate coupling reactions but may promote debromination at elevated temperatures (>80°C).
  • Low-Temperature Bromination : Reactions at 0–25°C in CH$$2$$Cl$$2$$ minimize byproducts like 6,8-dibromopurine.

Catalytic Systems

Catalyst System Ligand Yield (%) Purity (%) Source
Pd$$2$$(dba)$$3$$ BrettPhos 98 99.9
Pd(OAc)$$_2$$ XantPhos 85 98.5
NiCl$$_2$$(dppe) BINAP 72 95.2

Palladium-based systems outperform nickel catalysts in both yield and reproducibility.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with acetone/dichloromethane (5:95) resolves unreacted boronic acid and catalyst residues.
  • Recrystallization : Methanol/water (7:3) yields crystalline product with >99% purity.

Analytical Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.22 (s, 1H, H-2), 7.33–7.12 (m, 2H, Ar-H), 4.07 (t, 2H, CH$$2$$).
  • HPLC : Retention time 7.73 min (C18 column, acetonitrile/water 70:30).
  • HRMS (ESI+) : m/z calcd. for C$${11}$$H$$6$$F$$2$$N$$4$$ [M+H]$$^+$$: 233.0542; found: 233.0545.

Challenges and Solutions

Regioselectivity in Bromination

C-8 bromination competes with N-7 alkylation. Using bulky bases (e.g., NaOtBu) and low temperatures (0°C) suppresses N-alkylation by >90%.

Functional Group Compatibility

The electron-withdrawing difluorophenyl group destabilizes intermediates. Stabilization strategies include:

  • Protecting Groups : Trityl or TBS groups at N-9 improve solubility and prevent decomposition.
  • Microwave Assistance : Reduces reaction times from 24 h to 30 min, minimizing side reactions.

Scalability and Industrial Feasibility

Parameter Laboratory Scale Pilot Scale
Batch Size 5 g 500 g
Yield 98% 94%
Purity 99.9% 99.5%
Cost (USD/g) 120 18

Pilot-scale runs using continuous flow reactors reduce Pd leaching and improve throughput.

Emerging Technologies

AI-Driven Synthesis Optimization

Machine learning models predict optimal conditions (e.g., solvent, catalyst loading) with 85% accuracy, reducing experimental iterations by 70%. For example, AI identified KOAc as a superior base to K$$2$$CO$$3$$ for 8-arylpurine synthesis.

Photoredox Catalysis

Visible-light-mediated C–H arylation bypasses pre-halogenation steps. Ir(ppy)$$_3$$ with 2,3-difluorophenyl diazonium salts achieves 78% yield under blue LED irradiation.

Chemical Reactions Analysis

Types of Reactions: 8-(2,3-Difluorophenyl)-1H-purine can undergo various chemical reactions, including:

    Oxidation: The purine ring can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the purine ring or the difluorophenyl group, leading to partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions on the purine ring that are activated by the presence of the difluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-purines, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

Chemistry: In chemistry, 8-(2,3-difluorophenyl)-1H-purine is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities. The presence of the difluorophenyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, 8-(2,3-difluorophenyl)-1H-purine is investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.

Industry: The compound’s unique properties make it valuable in various industrial applications, including the development of advanced materials and the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(2,3-difluorophenyl)-1H-purine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 8-(2,3-Difluorophenyl)-1H-purine with analogous purine derivatives, focusing on structural features, substituents, and physicochemical properties:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Data Reference
8-(2,3-Difluorophenyl)-1H-purine C₁₁H₆F₂N₄ 8-(2,3-difluorophenyl) 232.19 InChI: Provided ; No dione or alkyl chains; simpler structure.
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione (20) Not explicitly stated 1,3,7-Trimethyl; 8-styryl; 2,6-dione ~400 (estimated) mp 230°C; NMR data (CDCl₃: δ 3.43–7.39); extended π-system and lipophilic styryl group.
3-(p-Fluorophenyl)-7-oct-1-ynyl-1H-purin-9(8H)-one (19a) C₂₃H₂₂FN₄O₂ p-Fluorophenyl; 7-octynyl; 9-one 405.17 HRMS [M+H]⁺: 405.1718; λabs 268 nm, λem 512 nm; increased lipophilicity from octynyl.
8-(2-Chloroanilino)-1,3-dimethyl-7H-purine-2,6-dione C₁₃H₁₃ClN₆O₂ 2-chloroanilino; 1,3-dimethyl; 2,6-dione 328.74 CAS 5429-34-5; chlorine substitution introduces higher electronegativity and polarity.
(E)-1H-Purine-2,6-dione, 8-[2-(3,4-difluorophenyl)ethenyl]-1,3-diethyl-3,7-dihydro- C₂₀H₁₉F₂N₄O₂ 3,4-difluorophenyl ethenyl; 1,3-diethyl; dione 397.40 Bulky ethenyl and diethyl groups; potential for steric hindrance in binding.

Key Structural and Functional Differences

Substituent Position and Electronic Effects

  • Fluorine Substitution Patterns: The 2,3-difluorophenyl group in the target compound creates a distinct electronic environment compared to p-fluorophenyl (e.g., 19a) or 3,4-difluorophenyl (e.g., ).
  • Chlorine vs. Fluorine: The chlorine in 8-(2-chloroanilino)-1,3-dimethyl-7H-purine-2,6-dione () increases electronegativity and polarizability, which may alter metabolic stability compared to fluorine-substituted analogs .

Functional Group Impact

  • Alkyl and Alkyne Chains : Derivatives with octynyl (19a) or ethenyl () groups have increased lipophilicity, which may enhance blood-brain barrier penetration but could also lead to off-target interactions .

Molecular Weight and Complexity

The target compound (MW 232.19) is significantly smaller than analogs like 19a (MW 405.17) or ’s ethenyl derivative (MW 397.40). This lower molecular weight may confer advantages in pharmacokinetics, such as improved oral bioavailability .

Biological Activity

8-(2,3-Difluorophenyl)-1H-purine is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a difluorophenyl group, suggests possible interactions with various biological targets, making it a candidate for further investigation in drug development.

  • Molecular Formula : C10H8F2N4
  • Molecular Weight : 224.19 g/mol
  • IUPAC Name : 8-(2,3-Difluorophenyl)-1H-purine

The biological activity of 8-(2,3-Difluorophenyl)-1H-purine is hypothesized to involve its ability to interact with purinergic receptors and enzymes involved in nucleotide metabolism. The presence of the difluorophenyl moiety may enhance the compound's binding affinity and specificity towards these targets.

Antitumor Activity

Research has indicated that purine derivatives can exhibit antitumor properties. A study focusing on similar compounds demonstrated that modifications at the 8-position can significantly affect their cytotoxicity against various cancer cell lines. For instance, compounds with fluorinated phenyl groups displayed enhanced inhibition of cell proliferation in vitro.

CompoundCell Line TestedIC50 (µM)
8-(2,3-Difluorophenyl)-1H-purineHeLa15.4
8-(Fluorophenyl)-1H-purineHeLa20.0
Amsacrine (control)HeLa5.0

Antiviral Activity

In vitro studies have suggested that purine derivatives can inhibit viral replication. The mechanism may involve interference with viral RNA synthesis or blocking viral entry into host cells. Specific investigations into the antiviral potential of similar compounds have shown promising results against RNA viruses.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways is another area of interest. Research indicates that purines can influence adenosine receptors, which play a crucial role in inflammation and immune responses.

Case Studies

  • Antitumor Efficacy : A recent study evaluated the efficacy of 8-(2,3-Difluorophenyl)-1H-purine against breast cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
  • Viral Inhibition : Another study explored the antiviral properties against influenza virus. The results indicated that treatment with the compound reduced viral titers by up to 70% compared to untreated controls.

Structure-Activity Relationship (SAR)

The biological activity of 8-(2,3-Difluorophenyl)-1H-purine is influenced by its structural features:

  • Fluorination : The introduction of fluorine atoms enhances lipophilicity and may improve receptor binding.
  • Purine Core : The purine structure is essential for interaction with nucleic acid targets and enzymes.

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